4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by a phthalazine core structure with a carboxamide group and a sulfamoylphenyl ethyl substituent. This compound has garnered interest due to its potential biological activities, particularly in the field of cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the phthalazine derivative with an appropriate amine under conditions such as reflux in a suitable solvent.
Attachment of the Sulfamoylphenyl Ethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the phthalazine core or the sulfamoylphenyl ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phthalazine derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Industry: It can be used in the development of new pharmaceuticals and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide involves its interaction with specific molecular targets. One key target is carbonic anhydrase IX (CA IX), an enzyme involved in pH regulation in cancer cells. By inhibiting CA IX, the compound disrupts the pH balance within tumor cells, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide: This compound also contains a sulfonamide group and has shown similar enzyme inhibitory activities.
2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide: Another sulfonamide derivative with potential biological activities.
Uniqueness
4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide is unique due to its specific phthalazine core structure combined with the sulfamoylphenyl ethyl group. This combination provides distinct biological activities, particularly in targeting CA IX, which is not commonly observed in other similar compounds.
Properties
IUPAC Name |
4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c18-26(24,25)12-7-5-11(6-8-12)9-10-19-17(23)15-13-3-1-2-4-14(13)16(22)21-20-15/h1-8H,9-10H2,(H,19,23)(H,21,22)(H2,18,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBVGPZMQVVYMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.